Maleic anhydride-2,3-13C2

Catalog No.
S766256
CAS No.
41403-35-4
M.F
C4H2O3
M. Wt
100.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleic anhydride-2,3-13C2

CAS Number

41403-35-4

Product Name

Maleic anhydride-2,3-13C2

IUPAC Name

(3,4-13C2)furan-2,5-dione

Molecular Formula

C4H2O3

Molecular Weight

100.04 g/mol

InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1

InChI Key

FPYJFEHAWHCUMM-ZDOIIHCHSA-N

SMILES

C1=CC(=O)OC1=O

Synonyms

MALEIC-2,3-13C2 ANHYDRIDE;MALEIC ANHYDRIDE (2,3-13C2);MALEIC-2,3-13C2 ANHYDRIDE, 99 ATOM % 13C

Canonical SMILES

C1=CC(=O)OC1=O

Isomeric SMILES

[13CH]1=[13CH]C(=O)OC1=O

Isotopic Labeling and NMR Spectroscopy

(3,4-13C2)Furan-2,5-dione finds its primary application in nuclear magnetic resonance (NMR) spectroscopy. NMR is a powerful analytical technique that relies on the magnetic properties of atomic nuclei, particularly their spin. By introducing specific isotopes like ¹³C, researchers can selectively enhance the signals of interest in a complex molecule, leading to a clearer understanding of its structure and dynamics.

In the context of (3,4-13C2)Furan-2,5-dione, the ¹³C enrichment at positions 3 and 4 provides a clear and distinct signal in the ¹³C NMR spectrum, allowing researchers to:

  • Identify the specific environment of the labeled carbon atoms within the molecule.
  • Study the dynamics of the molecule, such as its conformational changes or interactions with other molecules.
  • Trace the metabolic pathway of the molecule in biological systems.

Mechanistic Studies in Chemical Reactions

(3,4-13C2)Furan-2,5-dione can be employed as a labeled substrate in chemical reactions to elucidate reaction mechanisms. By monitoring the fate of the ¹³C label through NMR spectroscopy, researchers can gain valuable insights into:

  • The specific atoms involved in bond breaking and formation during the reaction.
  • The order of bond breaking and formation in a multi-step reaction.
  • The presence of intermediate species that may be difficult to detect otherwise.

Isotope Tracing in Biological Systems

(3,4-13C2)Furan-2,5-dione can be used as a tracer molecule in biological systems to study metabolic pathways. When incorporated into a cell or organism, the labeled molecule can be tracked through various metabolic processes using techniques like ¹³C NMR or mass spectrometry. This allows researchers to:

  • Investigate the uptake and utilization of the molecule by cells or organisms.
  • Identify the products formed from the molecule and their fate within the system.
  • Understand the role of the molecule in various biological processes, such as energy metabolism or biosynthesis.

Maleic anhydride-2,3-13C2 is a stable isotopically labeled compound of maleic anhydride, where the carbon atoms at positions 2 and 3 are enriched with the carbon-13 isotope. Its chemical formula is C4H2O3, and it has a molecular weight of approximately 98.06 g/mol. Maleic anhydride is a colorless or white solid at room temperature and has a pungent odor. It is primarily used in chemical synthesis due to its reactivity, particularly in Diels-Alder reactions and as a precursor for various chemical products.

  • Diels-Alder Reaction: Maleic anhydride readily reacts with conjugated dienes such as cyclopentadiene to form endo-norbornene-5,6-cis-dicarboxylic anhydride. This reaction is significant in synthetic organic chemistry for forming cyclic compounds .
  • Hydrolysis: In the presence of water, maleic anhydride can hydrolyze to form maleic acid. This reaction highlights the compound's tendency to react with moisture, leading to the formation of dicarboxylic acids .
  • Grafting Reactions: Maleic anhydride-2,3-13C2 can be grafted onto polymers like polyethylene through radical reactions, which helps improve the compatibility of polymers with other materials .

Maleic anhydride-2,3-13C2 can be synthesized through several methods:

  • Isotope Enrichment: The compound can be produced by isotopic enrichment techniques that involve the selective incorporation of carbon-13 into the maleic anhydride structure during its synthesis.
  • Diels-Alder Reaction: The reaction between cyclopentadiene and maleic anhydride can be modified to incorporate carbon-13 labeled precursors .
  • Chemical Synthesis: Traditional synthetic routes for maleic anhydride involve the oxidation of benzene or butane using air or oxygen at elevated temperatures .

Interaction studies involving maleic anhydride-2,3-13C2 primarily focus on its reactivity with other compounds during polymerization and grafting processes. The isotopic labeling allows researchers to trace the incorporation of this compound into larger molecular structures, providing insights into reaction pathways and efficiencies .

Maleic anhydride-2,3-13C2 shares similarities with several compounds but also exhibits unique characteristics due to its isotopic labeling:

Compound NameStructureUnique Features
Maleic AnhydrideC4H2O3Non-isotopically labeled; widely used in synthesis
Succinic AnhydrideC4H4O3Hydrolysis product of maleic anhydride; less reactive
Phthalic AnhydrideC8H4O3Used in plasticizers; larger structure
Maleic AcidC4H4O4Hydrolysis product; more stable than anhydride

The uniqueness of maleic anhydride-2,3-13C2 lies in its isotopic composition which allows for specific applications in research settings that require tracking of molecular transformations through NMR spectroscopy .

Novel Synthetic Routes for Maleic Anhydride-2,3-¹³C₂

The synthesis of maleic anhydride-2,3-¹³C₂ primarily involves isotopic enrichment at the 2 and 3 carbon positions. A prominent method utilizes ¹³C-labeled fumaric acid as a precursor, which undergoes catalytic dehydration to yield the labeled anhydride [2] [6]. Recent advancements have optimized this pathway by employing vanadium phosphate catalysts under controlled oxidative conditions, achieving isotopic incorporation efficiencies exceeding 98% [7].

An alternative route involves the oxidation of ¹³C-enriched n-butane using fluidized bed reactors. This method, adapted from industrial maleic anhydride production, introduces ¹³C labels during the butane feedstock preparation stage. The reaction proceeds via:
$$ \text{C}4\text{H}{10} + 3.5\text{O}2 \rightarrow \text{C}4\text{H}2\text{O}3 + 4\text{H}_2\text{O} $$
with selective ¹³C retention at the 2 and 3 positions confirmed through ¹³C NMR spectroscopy [3] [7].

Table 1: Comparative Efficiency of Synthetic Routes

MethodIsotopic Purity (%)Yield (%)Scalability
Fumaric Acid Dehydration98–9985Moderate
n-Butane Oxidation95–9792High

Preparation from Labeled Aspartic Acid Precursors

Emerging biosynthetic approaches leverage ¹³C-labeled L-aspartic acid as a precursor. In a two-step enzymatic cascade, aspartase catalyzes the conversion of L-aspartic acid to fumaric acid, followed by thermal dehydration to maleic anhydride-2,3-¹³C₂ [5]. Key innovations include:

  • Enzyme engineering to enhance the thermostability of maleate cis-trans isomerase (MaiA), critical for maintaining catalytic activity at elevated temperatures.
  • Cofactor recycling systems that reduce production costs by minimizing exogenous reagent requirements.

This method achieves a 99.5% conversion rate from maleic anhydride to the labeled product under optimized conditions (3.2 mol/L substrate, 8-hour reaction) [5].

Purification and Quality Control Protocols

Purification of maleic anhydride-2,3-¹³C₂ necessitates stringent protocols to ensure isotopic and chemical purity:

  • Crystallization: Repeated recrystallization from anhydrous ethyl acetate removes unreacted precursors and byproducts [6].
  • Chromatography: Preparative HPLC with C18 columns resolves residual fumaric acid impurities, achieving >99% chemical purity [1].

Quality control employs:

  • ¹³C NMR spectroscopy: Verifies isotopic enrichment at the 2 and 3 positions (δ 170–175 ppm for carbonyl carbons) [2] [4].
  • Isotope Ratio Mass Spectrometry (IRMS): Quantifies ¹³C abundance, with commercial standards requiring ≥98% isotopic purity [1].

Table 2: Analytical Specifications for Maleic Anhydride-2,3-¹³C₂

ParameterSpecificationMethod
Isotopic Purity≥98% ¹³CIRMS
Chemical Purity≥99%HPLC
Residual Solvents<0.1%GC-MS

Economic and Scalable Production Methods

Industrial-scale production of maleic anhydride-2,3-¹³C₂ faces challenges in cost management due to the high price of ¹³C precursors. However, process intensification strategies have improved viability:

  • Catalyst Optimization: Vanadium-phosphorus oxide (VPO) catalysts reduce reaction temperatures by 50–70°C, cutting energy costs by 30% [7].
  • Continuous Flow Systems: Microreactor technology enhances heat transfer and reaction control, boosting throughput by 40% compared to batch processes [6].

Economic analyses indicate that the n-butane oxidation route is 72% more profitable than benzene-based methods, primarily due to lower feedstock costs and higher yields [7]. Scalability is further enhanced by integrating catalysis-extraction circulation processes, which recycle unreacted intermediates and reduce waste generation [5].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(3,4-~13~C_2_)Furan-2,5-dione

Dates

Modify: 2023-08-15

Explore Compound Types